5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring:
- A 5-chloro-2-methoxybenzene core.
- A sulfonamide group (-SO₂NH-) linked to a tetrahydrofuran (THF) ring substituted with a 2-hydroxyethoxy moiety at the 3-position.
The hydroxyethoxy-THF group enhances solubility and may influence pharmacokinetic properties, such as bioavailability, compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO6S/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(22-7-5-17)4-6-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQRGIWJPXSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzene Ring
a) 5-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
- Structural Differences : Additional 4-chloro and 5-methoxy substituents on the benzene ring.
- Implications : Increased steric bulk and electron-withdrawing effects may alter binding affinity to biological targets (e.g., enzymes or receptors) compared to the parent compound .
b) 3-Chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide
- Structural Differences :
- 3-chloro-4-methoxybenzene core instead of 5-chloro-2-methoxy.
- Sulfonamide nitrogen linked to a 2-hydroxyethyl-dihydrobenzofuran group.
Variations in the Sulfonamide-Linked Substituent
a) 5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
- Structural Differences :
- 2-hydroxyethyl-furan-3-yl substituent instead of hydroxyethoxy-THF.
b) 2-n-Butyl 3-(4-(3-di-n-butylamino-propoxy) benzoyl) 5-methylsulfonamido benzofuran
Heterocyclic Core Modifications
a) Rivaroxaban (5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide)
- Structural Differences: Thiophene-carboxamide core instead of benzenesulfonamide. Oxazolidinone and morpholino groups enhance hydrogen-bonding capacity.
- Implications : Rivaroxaban’s structure is optimized for Factor Xa inhibition, demonstrating how heterocyclic modifications can tailor selectivity for specific biological targets .
b) 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Data Tables
Table 1: Structural and Physicochemical Properties
Key Findings and Implications
Solubility and Bioavailability : The hydroxyethoxy-THF group in the parent compound improves solubility over analogues with rigid or lipophilic substituents (e.g., dihydrobenzofuran in ).
Metabolic Stability: Fluorinated analogues (e.g., ) and morpholino-containing compounds (e.g., Rivaroxaban ) exhibit enhanced metabolic resistance compared to non-fluorinated benzenesulfonamides.
Target Selectivity : Structural variations in the sulfonamide-linked group (e.g., THF vs. furan) significantly influence binding to biological targets, as seen in Rivaroxaban’s optimized Factor Xa inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
